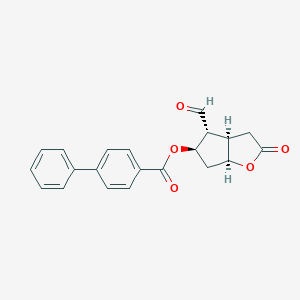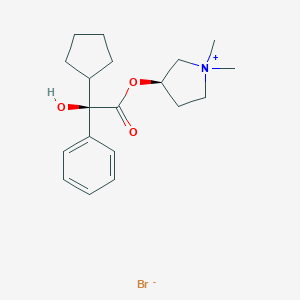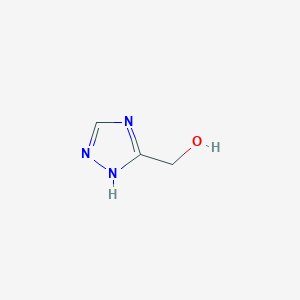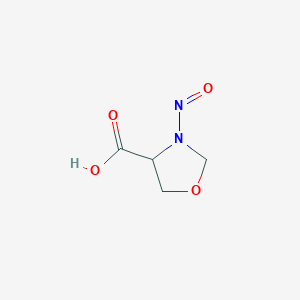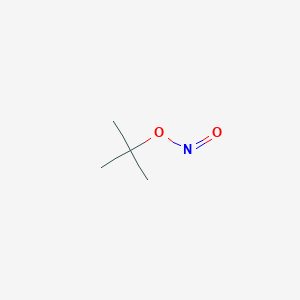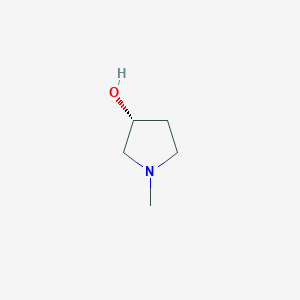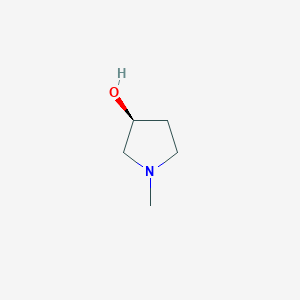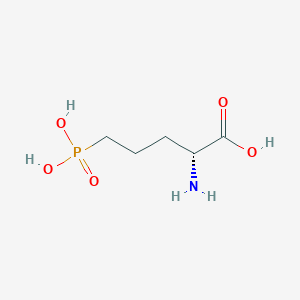
D-AP5
描述
D-2-氨基-5-膦戊酸: (通常称为d-AP5 ) 是一种合成化合物,作为N-甲基-D-天冬氨酸 (NMDA) 受体的选择性拮抗剂。该受体是中枢神经系统中谷氨酸受体的一种亚型,在突触可塑性、学习和记忆中起着至关重要的作用。 该化合物广泛用于神经药理学研究,以研究 NMDA 受体的功能和机制 .
科学研究应用
化学: d-2-氨基-5-膦戊酸被用作一种工具,用于研究化学研究中 NMDA 受体的性质和功能。
生物学: 在生物学研究中,该化合物用于研究 NMDA 受体在突触可塑性、学习和记忆中的作用。 它还用于研究神经退行性疾病和神经保护的机制 .
医学: d-2-氨基-5-膦戊酸在治疗癫痫、阿尔茨海默病和慢性疼痛等神经系统疾病方面具有潜在的治疗应用。 它用于临床前研究,以评估 NMDA 受体拮抗剂的疗效 .
工业: 该化合物用于制药行业,用于开发针对 NMDA 受体的新药。 它也用于生产研究试剂和诊断工具 .
作用机制
d-2-氨基-5-膦戊酸通过竞争性抑制谷氨酸与 NMDA 受体的结合来发挥其作用。这种抑制阻止了受体的激活以及随后钙离子进入神经元的流入。d-2-氨基-5-膦戊酸对 NMDA 受体的阻断会破坏突触传递和可塑性,而突触传递和可塑性对于学习和记忆过程至关重要。 该化合物专门针对 NMDA 受体上的谷氨酸结合位点 .
生化分析
Biochemical Properties
5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .
Cellular Effects
The effects of 5-Phosphono-D-norvaline on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, 5-Phosphono-D-norvaline can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .
Molecular Mechanism
The molecular mechanism of action of 5-Phosphono-D-norvaline involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .
Metabolic Pathways
5-Phosphono-D-norvaline is involved in the glutamate signaling pathway through its interaction with NMDA receptors
Transport and Distribution
The transport and distribution of 5-Phosphono-D-norvaline within cells and tissues are likely related to its role as an NMDA receptor antagonist
Subcellular Localization
The subcellular localization of 5-Phosphono-D-norvaline is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist
准备方法
合成路线和反应条件: d-2-氨基-5-膦戊酸的合成通常包括以下步骤:
起始原料: 合成从氨基酸 L-谷氨酸开始。
磷酸化: L-谷氨酸的羧基被保护,氨基使用磷酸化试剂(例如氧氯化磷)进行磷酸化。
水解: 然后水解受保护的中间体,得到d-2-氨基-5-膦戊酸。
工业生产方法: d-2-氨基-5-膦戊酸的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 使用大量起始原料和试剂。
纯化: 使用结晶或色谱等技术对粗产物进行纯化,以达到高纯度水平。
质量控制: 最终产品经过严格的质量控制,以确保一致性和纯度
化学反应分析
反应类型:
氧化: d-2-氨基-5-膦戊酸可以发生氧化反应,尽管这些反应并不常见。
还原: 该化合物比较稳定,不易发生还原。
取代: d-2-氨基-5-膦戊酸可以参与取代反应,特别是在氨基处。
常用试剂和条件:
氧化剂: 过氧化氢或高锰酸钾可用于氧化反应。
还原剂: 硼氢化钠或氢化铝锂可用于还原反应。
取代试剂: 各种烷基化试剂可用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生相应的氧代衍生物,而取代反应可能会产生烷基化衍生物 .
相似化合物的比较
类似化合物:
L-2-氨基-5-膦戊酸 (L-AP5): 这种 d-2-氨基-5-膦戊酸的异构体作为 NMDA 受体拮抗剂的效力较低。
D-2-氨基-7-膦庚酸 (d-AP7): 另一种具有更长碳链的 NMDA 受体拮抗剂。
D-2-氨基-5-膦戊酸 (d-APV): 一种具有相似特性的密切相关化合物。
独特性: d-2-氨基-5-膦戊酸的独特性在于它作为 NMDA 受体拮抗剂的高选择性和效力。 它已被广泛研究,并广泛用于研究,以了解 NMDA 受体在各种生理和病理过程中的作用 .
属性
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
